Plasma Half-Life: Bumadizone Calcium (6.9 h) vs Phenylbutazone (>50 h) – Direct Head-to-Head Pharmacokinetic Comparison
In a direct head-to-head pharmacokinetic study, bumadizone calcium semihydrate and phenylbutazone were orally administered to two groups of six human subjects each. Bumadizone calcium demonstrated a mean plasma half-life of 6.9 hours, in stark contrast to the well-established phenylbutazone half-life exceeding 50 hours [1]. This difference is statistically and clinically meaningful for dosing considerations and systemic accumulation risk.
| Evidence Dimension | Plasma elimination half-life (t½) |
|---|---|
| Target Compound Data | 6.9 hours |
| Comparator Or Baseline | Phenylbutazone: >50 hours |
| Quantified Difference | >7-fold shorter half-life |
| Conditions | Single oral dose; n=6 human subjects per group; plasma sampling over 384 hours; HPLC-UV detection |
Why This Matters
The 6.9-hour half-life enables more flexible dosing regimens and reduces the risk of drug accumulation and delayed toxicity compared to phenylbutazone's extended 50+ hour half-life.
- [1] Spahn H, Mutschler E, Geissler HE, Faust-Tinnefeldt G. Comparison of bumadizone-, phenylbutazone- and oxyphenbutazone-plasma levels after a single oral dose of phenylbutazone and of bumadizone, respectively (authors transl). Arzneimittelforschung. 1981;31(3):499-503. View Source
